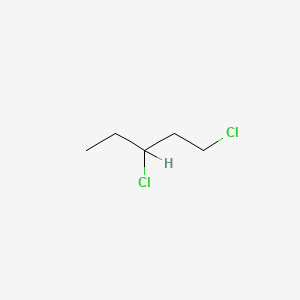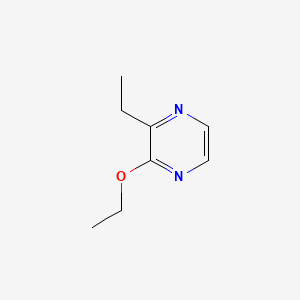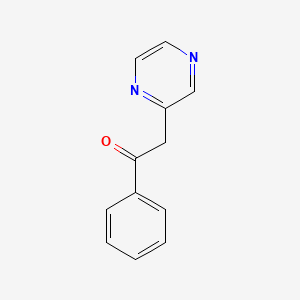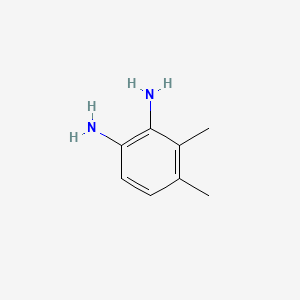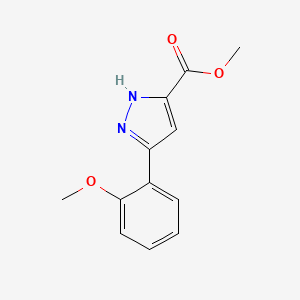
methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate (MMPPC) is a compound that has gained increasing attention due to its potential applications in various scientific research applications. MMPPC is a derivative of the pyrazole class of compounds, which are characterized by a five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound has been studied for its ability to interact with various biological targets, making it a useful tool for scientists to investigate the mechanisms of action of various physiological and biochemical processes. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : New pyrazole derivatives, including those similar to methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate, have been synthesized through various reactions. These include the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014).
Medical and Biological Applications
- Cytotoxic Activity : Some pyrazole derivatives show in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for medical research and drug development (Hassan, Hafez, & Osman, 2014).
- Antimicrobial Activity : Certain pyrazoline derivatives exhibit notable antimicrobial activities, which could have implications for antibiotic research (Shah, 2017).
- Auxin Activities in Agriculture : Some synthesized pyrazole carboxylic acids show potential auxin activities, although with limited effectiveness. This could be relevant in agricultural science for plant growth regulation (Yue et al., 2010).
Materials Science Applications
- Corrosion Inhibition : Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. This research has implications for industrial applications in protecting metals against corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Structural and Chemical Analysis
- X-ray Crystallography : The structural analysis of similar pyrazole compounds through X-ray crystallography provides detailed insights into their molecular structure, which is crucial for understanding their chemical properties and potential applications (Kumarasinghe, Hruby, & Nichol, 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play a crucial role in the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This could result in alterations in the downstream signaling pathways .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR pathway , given its potential targets . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. Alterations in this pathway could lead to various downstream effects, potentially influencing cell behavior .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in the liver, with subsequent excretion via the kidneys . The bioavailability of the compound would be influenced by factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion .
Result of Action
Given its potential targets, it’s likely that the compound could influence cell growth, proliferation, and survival
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is known to be influenced by the reaction conditions .
Propiedades
IUPAC Name |
methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-11-6-4-3-5-8(11)9-7-10(14-13-9)12(15)17-2/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUNTJYQCEZJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350141 |
Source


|
| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
898052-17-0 |
Source


|
| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

